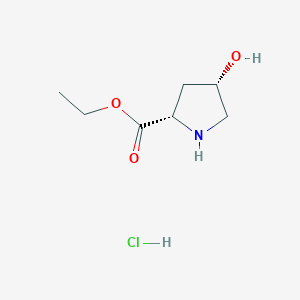
L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the diastereoselective synthesis of cis-(2S,4S)-4-hydroxyprolines, which can be achieved through a tightly bound chelation-controlled transition state formed during the 5-exo-tet ring closure reaction . This method ensures high diastereoselectivity and yields the desired enantiomerically pure compound.
Industrial Production Methods: Industrial production of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are commonly employed to achieve high enantiomeric purity .
化学反应分析
Types of Reactions: L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ethoxycarbonyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as an important intermediate in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals . In medicine, it is used in the development of drugs for various diseases, including antiviral and anticancer agents . Additionally, it finds applications in the industry for the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds: Similar compounds to L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- include other chiral pyrrolidine derivatives such as (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride and (2S,4R)-methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride .
Uniqueness: What sets L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.
属性
IUPAC Name |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSZDXMSRXWJV-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142347-82-8 |
Source


|
| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142347-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
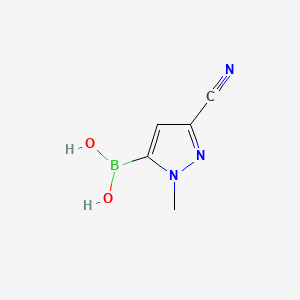
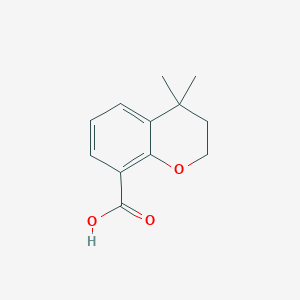
![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
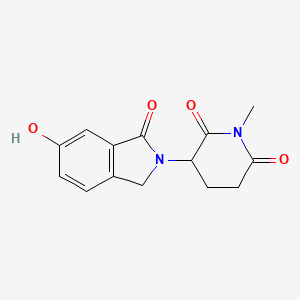
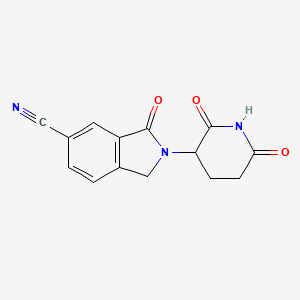
![Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B8256277.png)
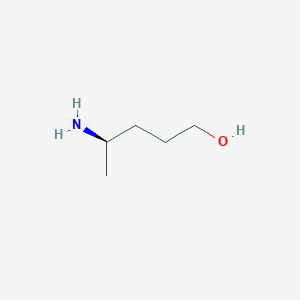
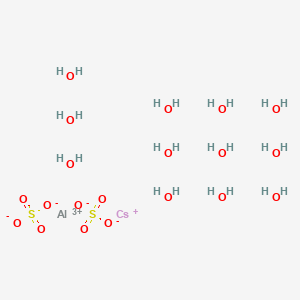
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)
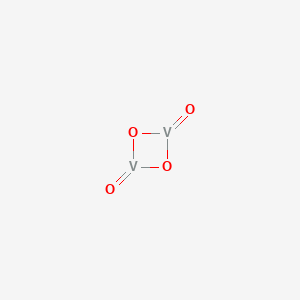
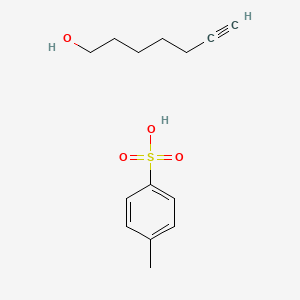
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8256302.png)
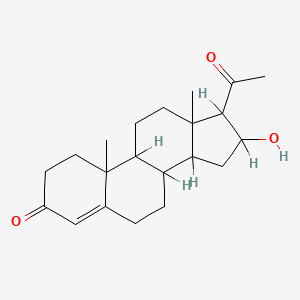
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate;N,N-diethylethanamine](/img/structure/B8256318.png)
